5,6,7,8-Tetrahydroquinoxalin-5-amine
Overview
Description
5,6,7,8-Tetrahydroquinoxalin-5-amine is a heterocyclic organic compound with the molecular formula C9H12N2. It is a derivative of quinoxaline and is known for its various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-amine typically involves the reduction of quinoxaline derivatives. One common method is the hydrogenation of quinoxaline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . Another approach involves the reductive amination of 5,6,7,8-tetrahydroquinoxaline with ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced further to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include p-benzoquinone and other quinones.
Reduction: Hydrogen gas in the presence of Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: More saturated amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoxalin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a P2X1-purinoceptor antagonist, which could be used in male contraception.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. For instance, as a P2X1-purinoceptor antagonist, it inhibits the action of adenosine triphosphate (ATP) on P2X1 receptors, which are involved in smooth muscle contractions . This inhibition can affect various physiological processes, including sperm transport in the vas deferens .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: A closely related compound with similar biological activities.
2-Phenyl-5,6,7,8-Tetrahydroquinoxaline: Known for its P2X1-purinoceptor antagonist activity.
5,6,7,8-Tetrahydroquinoxalin-2-amine: Another derivative with distinct biological properties.
Uniqueness
5,6,7,8-Tetrahydroquinoxalin-5-amine is unique due to its specific amine substitution at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSBOMCIPXOKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477536 | |
Record name | 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502612-46-6 | |
Record name | 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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